1,2-Dihydro-1'-methylspiro[3H-indole-3,4'-piperidine]
Overview
Description
1,2-Dihydro-1’-methylspiro[3H-indole-3,4’-piperidine] is a spiro compound that features a unique structure combining an indole moiety with a piperidine ring
Mechanism of Action
Target of Action
It is known that various bioactive aromatic compounds containing the indole nucleus show clinical and biological applications . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives, in general, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a broad spectrum of biological activities .
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-1’-methylspiro[3H-indole-3,4’-piperidine] typically involves the formation of the spiro linkage between the indole and piperidine rings. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. For example, the reaction of an indole derivative with a piperidine derivative in the presence of a strong acid like hydrochloric acid can lead to the formation of the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydro-1’-methylspiro[3H-indole-3,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spiro compounds.
Substitution: The indole and piperidine rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole or piperidine rings.
Scientific Research Applications
1,2-Dihydro-1’-methylspiro[3H-indole-3,4’-piperidine] has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dihydro-2-oxo-1’-methylspiro[5-bromo-3H-indole-3,4’-piperidine]
- 1,2-Dihydro-1’-methylspiro[3H-indole-3,4’-piperidine]-2-oxo
Uniqueness
1,2-Dihydro-1’-methylspiro[3H-indole-3,4’-piperidine] is unique due to its specific spiro linkage and the combination of indole and piperidine rings. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1'-methylspiro[1,2-dihydroindole-3,4'-piperidine] | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-15-8-6-13(7-9-15)10-14-12-5-3-2-4-11(12)13/h2-5,14H,6-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUZJRBPYOYUMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CNC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20510212 | |
Record name | 1'-Methyl-1,2-dihydrospiro[indole-3,4'-piperidine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20510212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69584-91-4 | |
Record name | 1'-Methyl-1,2-dihydrospiro[indole-3,4'-piperidine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20510212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Q1: How do 1'-methylspiro[indoline-3,4'-piperidine] derivatives exert their anti-tumor effects?
A1: While the exact mechanism of action is still under investigation, research suggests that 1'-methylspiro[indoline-3,4'-piperidine] derivatives may act as inhibitors of specific protein kinases. [, ] Molecular docking studies revealed that compound 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1'-methylspiro[indoline-3,4'-piperidine]-2-one (SMU-B) exhibited strong binding affinity to c-Met and ALK, two receptor tyrosine kinases often implicated in cancer development and progression. [] By inhibiting these kinases, these compounds could potentially disrupt downstream signaling pathways involved in cell proliferation, survival, and metastasis.
Q2: How does the structure of 1'-methylspiro[indoline-3,4'-piperidine] derivatives influence their anti-tumor activity?
A2: Structure-activity relationship (SAR) studies have shown that modifications to the 1'-methylspiro[indoline-3,4'-piperidine] scaffold can significantly impact anti-tumor activity. [] For instance, the introduction of a chlorine atom as an electron-withdrawing substituent on the phenyl ring of compound 1'-methylspiro[indoline-3,4'-piperidine] significantly enhanced its potency against the BEL-7402 cell line. [] This highlights the importance of specific structural features in determining the biological activity of these compounds. Further research exploring different substituents and their effects on target binding and anti-tumor activity is crucial for optimizing the design of more potent and selective inhibitors.
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